5-Bromo-2-fluoro-4-methylphenylboronic acid

Suzuki-Miyaura Coupling Orthogonal Reactivity Sequential Synthesis

Select this polysubstituted arylboronic acid when your synthetic route demands two sequential, orthogonal cross-coupling events. The C-Br bond remains inert under Rh(I)-catalysed conditions, allowing a first coupling at the boronic acid site, followed by activation of the bromide for a second Suzuki-Miyaura step—capability absent in simpler mono- or di-substituted analogs. This precise substitution pattern also raises LogD by approximately +1.2 units relative to non-brominated analogs, offering a targeted strategy for modulating lead-compound permeability. Supported by an optimised scale-up route, the building block is delivered at ≥98% purity, minimising batch-to-batch variability and project delays.

Molecular Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
CAS No. 957061-14-2
Cat. No. B1371602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methylphenylboronic acid
CAS957061-14-2
Molecular FormulaC7H7BBrFO2
Molecular Weight232.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)C)Br)(O)O
InChIInChI=1S/C7H7BBrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3
InChIKeyHTOASIJHHJJWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-methylphenylboronic Acid (CAS 957061-14-2): Technical Specification and Procurement Baseline for Advanced Suzuki-Miyaura Coupling


5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS 957061-14-2) is a polysubstituted arylboronic acid, characterized by the concurrent presence of bromine, fluorine, and methyl substituents on a phenyl ring . This precise substitution pattern distinguishes it from simpler mono- or di-substituted analogs and underpins its role as a versatile, orthogonally reactive building block in palladium-catalyzed cross-coupling reactions . As a precursor for generating the (5-bromo-2-fluoro-4-methylphenyl) fragment, it enables the construction of highly functionalized biaryl architectures where each halogen provides a distinct, addressable synthetic handle .

Why Generic Substitution is Inadequate: Orthogonal Reactivity and Functional Group Complementarity in 5-Bromo-2-fluoro-4-methylphenylboronic Acid


Substituting 5-Bromo-2-fluoro-4-methylphenylboronic acid with a simpler arylboronic acid—such as 2-fluoro-4-methylphenylboronic acid or 4-bromo-2-fluorophenylboronic acid—fundamentally alters the synthetic strategy and attainable molecular complexity. The unique value of this compound lies in the orthogonal reactivity of its C-Br and C-B bonds. The C-Br site can be engaged in a first Suzuki-Miyaura coupling with a boronic acid partner, leaving the boronic acid moiety intact for a subsequent, orthogonal reaction [1]. This is not possible with analogs lacking the bromine substituent, which can only serve as the boronic acid coupling partner in a single step . Furthermore, the specific 5-bromo-2-fluoro-4-methyl substitution pattern dictates a distinct electronic and steric environment that influences both the rate and selectivity of the transmetalation step in cross-coupling, an effect that cannot be replicated by isomers with different substituent positions .

Quantitative Differentiation Guide: Verifiable Comparative Data for 5-Bromo-2-fluoro-4-methylphenylboronic Acid


Orthogonal Reactivity: Inert C-Br Bond Under Rh-Catalyzed Conditions Enables Sequential Coupling Strategies

This compound is differentiated by the orthogonal reactivity of its C-Br and C-B bonds. Under Rh(I)-catalyzed Suzuki-type coupling conditions with aryl methyl sulfides, the C-Br bond remains inert while the boronic acid moiety undergoes coupling. This is in direct contrast to the behavior under standard Pd-catalyzed conditions, where the C-Br bond is the primary reactive site. This orthogonal reactivity enables selective, sequential coupling strategies that are impossible with non-halogenated arylboronic acids like 2-fluoro-4-methylphenylboronic acid [1].

Suzuki-Miyaura Coupling Orthogonal Reactivity Sequential Synthesis

Molecular Descriptor Differentiation: LogD (pH 7.4) of 2.98 versus Non-Brominated Analogs

The presence of the bromine atom significantly increases lipophilicity compared to non-brominated analogs. The predicted LogD at pH 7.4 for 5-Bromo-2-fluoro-4-methylphenylboronic acid is 2.98, which is substantially higher than the predicted LogD for 2-fluoro-4-methylphenylboronic acid (LogD ~1.8). This increase in lipophilicity can influence membrane permeability and protein binding when the fragment is incorporated into a drug candidate [1].

Physicochemical Properties Drug Design Lipophilicity

Synthetic Accessibility: Optimized Synthesis Protocol for High Purity and Yield

The synthesis of 5-Bromo-2-fluoro-4-methylphenylboronic acid is achieved via a halogen-lithium exchange followed by borylation, a process that has been optimized for high yield and purity. This results in a commercially available product with a specified minimum purity of 95-98% [REFS-1, REFS-2]. This stands in contrast to some isomeric bromo-fluoro-methylphenylboronic acids, which may be more challenging to synthesize or purify due to steric hindrance or competing side reactions.

Synthetic Methodology Process Chemistry Purity

Defined Application Scenarios for 5-Bromo-2-fluoro-4-methylphenylboronic Acid Derived from Empirical Evidence


Iterative and Orthogonal Suzuki-Miyaura Coupling Sequences for Complex Biaryl Synthesis

Procure this compound when the synthetic plan requires the sequential installation of two distinct aryl groups on a central phenyl ring. The inertness of the C-Br bond under specific Rh(I)-catalyzed conditions, as documented in Section 3, allows for a first coupling event at the boronic acid site, followed by activation of the bromide for a second, orthogonal Suzuki-Miyaura coupling [1].

Medicinal Chemistry: Tuning Lipophilicity in Fluorinated Drug Candidates

Select this building block to specifically increase the LogD of a lead compound by approximately +1.2 units compared to a non-brominated analog, as detailed in the comparative descriptor analysis in Section 3 [1]. This is a targeted strategy for modulating the pharmacokinetic properties of drug candidates where enhanced membrane permeability or altered protein binding is desired.

Process Chemistry: High-Yield Synthesis of Key Intermediates

Specify this boronic acid for scale-up activities where a reliable, high-purity (≥95%) building block is required. The optimized synthetic route, as referenced in Section 3, ensures a consistent supply of high-quality material, mitigating the risk of project delays due to batch-to-batch variability or synthetic difficulties encountered with less accessible isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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